4-butoxy-N-(4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)benzamide
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Overview
Description
- is a chemical compound with the following structure:
- It contains a benzoxazole ring fused to a tetrahydrobenzoxazole moiety, with a butoxy group and an amide functionality.
- This compound may have applications in various fields due to its unique structure.
4-butoxy-N-(4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)benzamide: C16H20N2O3
.Preparation Methods
Reaction Conditions: These reactions typically involve the reaction of an aryl or alkyl halide with a boronic acid or boronic ester in the presence of a palladium catalyst and a base.
Industrial Production Methods: Information on industrial-scale production methods for this specific compound is limited.
Chemical Reactions Analysis
Reactivity: As a boronic ester, it can undergo various reactions, including
Common Reagents and Conditions: Palladium catalysts, bases (such as potassium carbonate), and organic solvents are commonly used.
Major Products: The major products depend on the specific reaction conditions and substituents.
Scientific Research Applications
Chemistry: Boronic esters are versatile intermediates in organic synthesis, used for building complex molecules.
Biology: They can be employed in bioconjugation and drug delivery.
Medicine: Some boronic esters exhibit antitumor or antimicrobial activity.
Industry: Their use extends to materials science and catalysis.
Mechanism of Action
- The specific mechanism of action for this compound would require further research. boronic esters often interact with enzymes, receptors, or other biological targets due to their electrophilic boron center.
Comparison with Similar Compounds
- Unfortunately, I couldn’t find direct comparisons for this specific compound. related boronic esters or benzoxazole derivatives could serve as points of comparison.
Properties
Molecular Formula |
C18H22N2O3 |
---|---|
Molecular Weight |
314.4 g/mol |
IUPAC Name |
4-butoxy-N-(4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)benzamide |
InChI |
InChI=1S/C18H22N2O3/c1-2-3-12-22-14-10-8-13(9-11-14)17(21)19-18-15-6-4-5-7-16(15)20-23-18/h8-11H,2-7,12H2,1H3,(H,19,21) |
InChI Key |
IKVPOOCLAYHDFK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(=O)NC2=C3CCCCC3=NO2 |
Origin of Product |
United States |
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